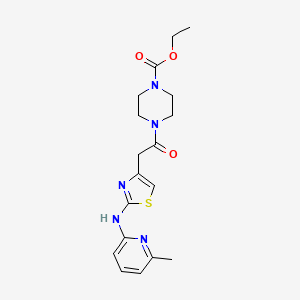

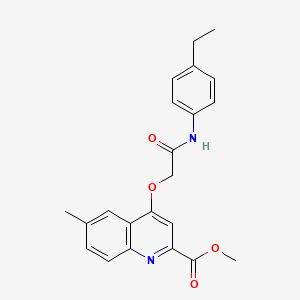

Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate, also known as MEQ, is a synthetic compound that has been the subject of extensive research in recent years. MEQ belongs to the class of quinoline-based compounds and has been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

- The reaction of sodium 2-amino-3-cyanoquinoline-4-carboxylate and 2-methyl-3-cyanoquinoline-4-carboxylic acid in polyphosphoric acid leads to 2-amino- and 2-methylquinoline-3,4-dicarboximide, showcasing the versatility in synthesizing quinoline derivatives (Campaigne & Hutchinson, 1970).

- A series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates has been developed, emphasizing the role of quinoline derivatives as intermediates for further chemical transformations (Fathala & Pazdera, 2017).

Potential Applications

- Quinoline derivatives synthesized from 2-methyl-4-chloroquinoline show promise in various chemical reactions, indicating their potential utility in developing new materials or pharmaceutical compounds (Avetisyan et al., 2005).

- The antimicrobial, analgesic, and antipyretic activities of certain quinoline derivatives have been studied, suggesting their application in medical and pharmaceutical research (Mar'yasov et al., 2016).

Biomedical Research

- Some quinoline derivatives exhibit significant anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Gaber et al., 2021).

- The antihypoxic activity of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides has been evaluated, highlighting the potential for these compounds in treating conditions related to hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces . The presence of the ethylphenylamino and quinoline groups in the compound suggests it may act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation

Pharmacokinetics

The compound’s molecular weight (2273 g/mol ) suggests it may be well-absorbed and distributed throughout the body. The presence of the ethylphenylamino and quinoline groups may also influence its metabolism and excretion .

Result of Action

Based on its structure, it may modulate the activity of various proteins or enzymes, leading to changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the compound’s action may be influenced by the specific cellular environment in which it is active, including the presence of other proteins or molecules, the cellular pH, and the redox state .

properties

IUPAC Name |

methyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-15-6-8-16(9-7-15)23-21(25)13-28-20-12-19(22(26)27-3)24-18-10-5-14(2)11-17(18)20/h5-12H,4,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOAYSNOKPVENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818660.png)

![2-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2818665.png)

![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)